![molecular formula C20H16O12 B181341 Ducheside A CAS No. 176665-78-4](/img/structure/B181341.png)
Ducheside A
Overview
Description
Ducheside A is a natural product found in Castanopsis fissa, Platycarya strobilacea, and Aphananthe aspera . It is an ellagic glycoside . The molecular formula of Ducheside A is C20H16O12 .
Molecular Structure Analysis
Ducheside A has a complex molecular structure. Its IUPAC name is 6,14-dihydroxy-7-methoxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione . The molecular weight of Ducheside A is 448.3 g/mol .Physical And Chemical Properties Analysis
Ducheside A has several computed properties. It has a molecular weight of 448.3 g/mol, a Hydrogen Bond Donor Count of 5, a Hydrogen Bond Acceptor Count of 12, and a Rotatable Bond Count of 3 .Scientific Research Applications
Anticancer Activity
The Duchesnea genus, which contains Ducheside A, has been shown to exhibit anticancer effects . It’s used in the treatment of various malignant tumors . The compound can inhibit cancer cell proliferation and tumor growth .
Antioxidant Properties
Ducheside A, along with other phytochemicals in the Duchesnea genus, has been found to have antioxidant properties . This makes it potentially useful in combating oxidative stress-related diseases.
Anti-inflammatory Effects
The Duchesnea genus has demonstrated anti-inflammatory activities . This suggests that Ducheside A could be beneficial in treating conditions associated with inflammation.
Antiviral Properties
Ducheside A may also have antiviral properties . This could make it a potential candidate for the development of new antiviral drugs.
Antimicrobial Activity
The Duchesnea genus, which includes Ducheside A, has shown antimicrobial activities . This suggests that it could be used in the treatment of various bacterial and fungal infections.
Drug Discovery and Development
The Duchesnea genus and its compounds, including Ducheside A, are being studied for their potential in drug discovery and development . The applications of multi-target affinity ultrafiltration are being explored to provide comprehensive information about the active compounds from the Duchesnea genus .
Future Directions
The pharmacological activity research of Ducheside A is mainly focused on plant extracts, while the pharmacological activities of its pure compounds and their mechanisms of action are seldom studied . Therefore, future research could focus on studying the pharmacological activities of Ducheside A and its mechanism of action. Additionally, there is limited research on the synergistic effects of multiple effective parts, multiple components, and multiple targets . This could be another area for future research.
Mechanism of Action
Target of Action
Ducheside A is a compound found in the Duchesnea genus, which includes species such as Duchesnea indica and Duchesnea chrysantha The duchesnea genus has been used in traditional medicine for nearly 2000 years, and modern pharmacological studies have shown that it exhibits a wide range of effects, such as anticancer, antioxidant, anti-inflammatory, antiviral, and antimicrobial activities .
Mode of Action
The Duchesnea genus, where Ducheside A is found, is known to have various pharmacological effects, but the mechanisms of action of its pure compounds are seldom studied
Biochemical Pathways
The duchesnea genus has been shown to interfere with cell wall synthesis, damage cell membranes, and cause plasmolysis and cytoplasmic cavitation . These effects suggest that Ducheside A may influence multiple biochemical pathways.
Result of Action
The duchesnea genus, where ducheside a is found, is known to exhibit a wide range of pharmacological effects, including anticancer, antioxidant, anti-inflammatory, antiviral, and antimicrobial activities . These effects suggest that Ducheside A may have similar impacts at the molecular and cellular levels.
Action Environment
It is known that the duchesnea genus is widely distributed throughout the world, suggesting that the compounds it contains, including ducheside a, may be adapted to function in a variety of environmental conditions .
properties
IUPAC Name |
6,14-dihydroxy-7-methoxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O12/c1-28-15-7(21)2-5-11-10-6(19(27)32-17(11)15)3-9(13(24)16(10)31-18(5)26)30-20-14(25)12(23)8(22)4-29-20/h2-3,8,12,14,20-25H,4H2,1H3/t8-,12+,14-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXNJGHUQUHOGC-ZDLAQBPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)OC5C(C(C(CO5)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ducheside A |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of Ducheside A and where was it first isolated from?
A1: Ducheside A is a newly discovered ellagic glycoside. Its structure is 3'-O-methyl-ellagic acid-4-O-beta-D-xylopyranoside. It was first isolated from the plant Duchesnea indica Focke, also known as mock strawberry.
Q2: Are there any other similar compounds found in Duchesnea indica Focke?
A2: Yes, another new ellagic glycoside named Ducheside B was also isolated from Duchesnea indica Focke. Its structure is 3'-O-methyl-ellagic acid-4-O-alpha-L-arabinofuranoside. Additionally, several known triterpenoids were also identified in the plant.
Q3: Has Ducheside A been found in other plant species?
A3: While Ducheside A was initially isolated from Duchesnea indica Focke, a study found Ducheside B present in Geum japonicum, another member of the Rosaceae family. This suggests that Ducheside A may also be present in other related plant species and warrants further investigation.
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